molecular formula C4H5ClF3NO2 B13852777 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride

Cat. No.: B13852777
M. Wt: 191.53 g/mol
InChI Key: GPHGFRZPDTWYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride is a chemical compound with the molecular formula C₄H₄F₃NO₂ • HCl and a molecular weight of 191.54 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and an amino acid moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride typically involves the reaction of 4,4,4-trifluoro-3-buten-2-one with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Scientific Research Applications

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The amino acid moiety facilitates interactions with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride is unique due to its combination of a trifluoromethyl group and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C4H5ClF3NO2

Molecular Weight

191.53 g/mol

IUPAC Name

2-amino-3,4,4-trifluorobut-3-enoic acid;hydrochloride

InChI

InChI=1S/C4H4F3NO2.ClH/c5-1(3(6)7)2(8)4(9)10;/h2H,8H2,(H,9,10);1H

InChI Key

GPHGFRZPDTWYQD-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(F)F)F)(C(=O)O)N.Cl

Origin of Product

United States

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